6-fluoro-4-methylquinazolin-2-amine
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Overview
Description
6-fluoro-4-methylquinazolin-2-amine is a synthetic organic compound with the molecular formula C9H8FN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring, along with an amine group at the 2nd position.
Mechanism of Action
Target of Action
The primary target of 6-fluoro-4-methylquinazolin-2-amine is currently under investigation. It has been suggested that this compound may have potential as a werner (wrn) helicase inhibitor . WRN helicase plays a critical role in DNA replication and repair, and its inhibition could have significant implications for cancer treatment .
Mode of Action
As a potential WRN helicase inhibitor, it is hypothesized that the compound may interact with the WRN protein, inhibiting its helicase activity and thereby disrupting DNA replication and repair processes . This could lead to cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to DNA replication and repair, given its potential role as a WRN helicase inhibitor . By inhibiting WRN helicase, the compound could disrupt these pathways, leading to DNA damage accumulation, cell cycle arrest, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would likely include DNA damage accumulation, cell cycle arrest, and apoptosis in cells with active WRN helicase . These effects could potentially be leveraged for therapeutic benefit in the treatment of certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-methylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-nitroaniline and 2-fluorobenzoyl chloride.
Nitration: The 4-methyl-2-nitroaniline undergoes nitration to introduce the nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents like iron powder and hydrochloric acid.
Cyclization: The intermediate product undergoes cyclization with 2-fluorobenzoyl chloride in the presence of a base such as sodium hydroxide to form the quinazoline ring.
Purification: The final product is purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-methylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
6-fluoro-4-methylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-methylquinazolin-2-amine: Lacks the fluorine atom at the 6th position.
6-chloro-4-methylquinazolin-2-amine: Contains a chlorine atom instead of fluorine.
6-fluoroquinazolin-2-amine: Does not have the methyl group at the 4th position.
Uniqueness
6-fluoro-4-methylquinazolin-2-amine is unique due to the specific combination of a fluorine atom at the 6th position and a methyl group at the 4th position on the quinazoline ring. This unique structure can result in distinct biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
171003-71-7 |
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Molecular Formula |
C9H8FN3 |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
6-fluoro-4-methylquinazolin-2-amine |
InChI |
InChI=1S/C9H8FN3/c1-5-7-4-6(10)2-3-8(7)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13) |
InChI Key |
XZHOMCBJJSTAHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N)F |
Purity |
0 |
Origin of Product |
United States |
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